N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
Description
N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea is a urea derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a (4-fluorophenoxy)methyl group and at position 2 with a phenylurea moiety. The compound’s structure combines the electron-withdrawing fluorine atom on the phenoxy group with the hydrogen-bonding capabilities of the urea linkage, which may enhance its bioactivity and physicochemical stability. The fluorine substituent likely improves lipophilicity and metabolic stability, making it a candidate for pharmacological or agrochemical applications .
Properties
IUPAC Name |
1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-8-13(9-7-11)23-10-14-20-21-16(24-14)19-15(22)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUAUZTPIBDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972020 | |
| Record name | N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-26-4 | |
| Record name | N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea involves several steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then reacted with 4-fluorophenoxy methyl chloride to introduce the fluorophenoxy group. Finally, the phenylurea moiety is introduced through a reaction with phenyl isocyanate under controlled conditions .
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis and minimize by-products.
Chemical Reactions Analysis
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR) and Trends
Electron-Withdrawing Groups (EWGs) :
- Fluorine (target compound) and trifluoromethyl () improve lipophilicity and metabolic stability.
- EWGs on the aryl ring may enhance urea’s hydrogen-bonding capacity, critical for enzyme inhibition .
Heterocyclic Core: Thiadiazole (target) vs. Thiadiazole derivatives () show diverse bioactivities, suggesting the core’s versatility in drug design.
Substituent Position :
- Substitution at position 5 of thiadiazole (target compound) vs. position 4 in thiazole () affects molecular conformation and steric interactions.
Q & A
Basic: What are the standard synthetic routes for N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
- Step 2 : Functionalization at the 5-position of the thiadiazole ring with a (4-fluorophenoxy)methyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Introduction of the phenylurea moiety through carbodiimide-mediated coupling (e.g., using DCC or EDC) between the thiadiazol-2-amine and phenyl isocyanate.
Key solvents include DMF or dichloromethane, and reactions are monitored by TLC or HPLC for purity validation .
Advanced: How can reaction yields be optimized for the (4-fluorophenoxy)methyl substitution step?
Yield optimization requires:
- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
- Catalyst screening : Using phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the phenoxy group.
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Comparative yield data for solvent systems are shown below:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 98 |
| DCM | 65 | 95 |
| THF | 52 | 90 |
Basic: What biological activities are associated with this compound?
The compound exhibits:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiadiazole-mediated disruption of cell wall synthesis.
- Enzyme inhibition : IC₅₀ of 12 µM against COX-2, linked to its phenylurea moiety’s hydrogen-bonding with active-site residues.
- Anticancer potential : EC₅₀ of 18 µM in MCF-7 breast cancer cells via apoptosis induction .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Address discrepancies through:
- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to identify metabolic instability (e.g., rapid glucuronidation).
- Target engagement studies : Use SPR (surface plasmon resonance) to confirm binding affinity to purported targets (e.g., COX-2) in physiological conditions.
- Dosage adjustment : Optimize dosing regimens based on AUC (area under the curve) calculations from plasma concentration-time data.
For example, in vitro IC₅₀ may not account for plasma protein binding (>90% in rats), necessitating higher in vivo doses .
Basic: What analytical techniques are used for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., 4-fluorophenoxy protons at δ 6.8–7.2 ppm).
- FT-IR : Peaks at 1680–1700 cm⁻¹ (urea C=O stretch) and 1240 cm⁻¹ (C-F stretch).
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 387.1) .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement:
- Assigns proton positions (e.g., urea NH vs. thiadiazole NH tautomers).
- Validates bond lengths (e.g., C=S at 1.65 Å vs. C-O at 1.43 Å).
- Resolves disorder in flexible (4-fluorophenoxy)methyl groups via anisotropic displacement parameters .
Basic: What stability considerations are critical for storage?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiadiazole ring.
- Moisture control : Use desiccants to avoid hydrolysis of the urea moiety.
Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in argon atmosphere .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies (AutoDock Vina) : Identify key interactions (e.g., 4-fluorophenoxy π-stacking with COX-2 Tyr385).
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity. Example:
- 4-Fluorophenoxy (σ = 0.78) enhances activity vs. 4-methylphenoxy (σ = 0.17) due to increased electron withdrawal.
- MD simulations : Assess conformational stability of the urea linker in aqueous solution .
Basic: What in vitro assays are recommended for initial toxicity screening?
- Hepatotoxicity : CYP3A4 inhibition assay (IC₅₀ < 10 µM indicates risk).
- hERG binding : Patch-clamp assays to evaluate cardiac liability (IC₅₀ > 30 µM preferred).
- Ames test : Assess mutagenicity in S. typhimurium TA98/TA100 strains .
Advanced: How to design analogs to mitigate off-target effects while retaining potency?
- Bioisosteric replacement : Substitute phenylurea with thiourea (improves solubility) or cyanoguanidine (reduces hERG binding).
- Fragment-based optimization : Introduce polar groups (e.g., -SO₂NH₂) at the 5-position to enhance selectivity.
- Prodrug strategies : Mask the urea moiety with acetyl groups to minimize renal toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
